molecular formula C15H18N2O2 B14870026 Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate

Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate

Cat. No.: B14870026
M. Wt: 258.32 g/mol
InChI Key: AXEGJGJORRXWMZ-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse biological activities, making them significant in various sectors of the chemical industry, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition-metal catalysts or photoredox reactions. For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Amberlyst-70 can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize novel reactants and innovative reaction types to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-ethyl-3-p-tolyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 2-ethyl-5-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C15H18N2O2/c1-4-17-14(15(18)19-5-2)10-13(16-17)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3

InChI Key

AXEGJGJORRXWMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

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